molecular formula C7H10O2 B2806954 (S)-(-)-3-Cyclohexenecarboxylic acid CAS No. 5708-19-0; 5709-98-8

(S)-(-)-3-Cyclohexenecarboxylic acid

Cat. No.: B2806954
CAS No.: 5708-19-0; 5709-98-8
M. Wt: 126.155
InChI Key: VUSWCWPCANWBFG-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Foundational Significance as a Chiral Building Block

In organic synthesis, a chiral building block is a molecule with a defined three-dimensional structure that can be incorporated into a larger molecule to create a specific stereoisomer. (S)-(-)-3-Cyclohexenecarboxylic acid serves this exact purpose. cymitquimica.comtcichemicals.com Its importance lies in the presence of a chiral carbon atom within its molecular structure, allowing chemists to introduce a specific spatial arrangement into a target molecule. google.com

The application of this compound as a foundational reactant is exemplified in the synthesis of advanced pharmaceutical agents. A notable example is its use as a key starting material for the anticoagulant drug Edoxaban. google.com In this synthesis, the specific (S)-enantiomer is required to produce the pharmacologically active molecule, while the corresponding (R)-enantiomer cannot be used for this purpose. google.com This highlights the compound's role not just as an intermediate, but as a critical component that dictates the stereochemical outcome of the final product. Its carboxylic acid group and the double bond in the cyclohexene (B86901) ring provide reactive sites for further chemical modifications, such as amidation and esterification, making it a versatile precursor in multi-step syntheses. cymitquimica.compharmaffiliates.com

Overview of Enantiomeric Purity and Control in Complex Molecule Synthesis

Many organic molecules, including this compound, are chiral, meaning they exist as two non-superimposable mirror images called enantiomers. google.com While enantiomers often have very similar physical properties, their biological effects can differ dramatically. This distinction is paramount in pharmaceutical chemistry, where one enantiomer may provide a desired therapeutic effect while the other could be inactive or even detrimental. Consequently, achieving high enantiomeric purity—a measure of the excess of one enantiomer over the other, often expressed as enantiomeric excess (ee)—is a critical goal in the synthesis of complex molecules for therapeutic use. google.com

The synthesis and purification of this compound itself serves as a practical case study in controlling enantiomeric purity. The physicochemical similarities between enantiomers make their separation challenging. google.com Common strategies to obtain single enantiomers include asymmetric synthesis, which uses chiral catalysts or auxiliaries to selectively produce one enantiomer, or chiral resolution, which separates a racemic mixture (a 1:1 mixture of both enantiomers). google.com

Research findings detailed in patent literature describe methods to refine this compound to a high degree of enantiomeric purity. One such process involves the resolution of a crude mixture using a chiral resolving agent, followed by recrystallization to enhance the enantiomeric excess. google.com

Table 2: Example of Enantiomeric Purity Refinement

Step Description Resulting Purity (ee value)
Initial State Crude product of (S)-3-Cyclohexenecarboxylic acid. < 97% google.com
Resolution Formation of a diastereomeric salt with R-a-phenethylamine. Intermediate salt

| Purification | Recrystallization of the diastereomeric salt, followed by dissociation to isolate the desired enantiomer. | ≥ 99% google.com |

This process demonstrates the meticulous control required in advanced synthesis. By achieving an ee value of 99% or higher, the compound meets the stringent purity requirements for its use as a raw material in drug synthesis, ensuring the final product is both effective and stereochemically pure. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-cyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-7(9)6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H,8,9)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSWCWPCANWBFG-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5708-19-0
Record name (S)-(-)-3-Cyclohexene-1-carboxylic Acid
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Advanced Synthetic Methodologies and Enantioselective Pathways

Chemoenzymatic Synthesis and Biocatalytic Resolution of Racemic Precursors

Chemoenzymatic methods, which integrate chemical and enzymatic steps, offer a powerful approach for producing enantiopure compounds like (S)-(-)-3-Cyclohexenecarboxylic acid. nih.gov These strategies often rely on the high selectivity of enzymes to resolve racemic mixtures.

Enzymatic Hydrolysis of Racemic Esters of 3-Cyclohexenecarboxylic Acid

A common and effective method for obtaining this compound is through the enzymatic kinetic resolution of a racemic ester of 3-cyclohexenecarboxylic acid. metu.edu.tr In this process, a hydrolase enzyme selectively catalyzes the hydrolysis of one enantiomer of the ester, leaving the other enantiomer unreacted. For instance, the hydrolysis of racemic methyl 3-cyclohexene-1-carboxylate can be performed using various esterases. metu.edu.tr

Several hydrolases, including Pig Liver Esterase (PLE), Horse Liver Esterase (HLE), and lipases from Candida cylindracea (CCL) and Pseudomonas species, have been shown to preferentially hydrolyze the (R)-ester, yielding this compound and the unreacted (R)-ester. metu.edu.tr Conversely, lipases from Aspergillus niger and porcine pancreas (PPL) can exhibit opposite enantioselectivity, favoring the hydrolysis of the (S)-ester to produce (R)-3-cyclohexenecarboxylic acid. metu.edu.tr

A study identified a hydrolase-producing strain, Acinetobacter sp. JNU9335, which demonstrated high enantioselectivity (E value of 21, increased to 36 in a biphasic system) for the resolution of racemic methyl 3-cyclohexene-1-carboxylate. jiangnan.edu.cn This biocatalyst could tolerate high substrate concentrations (up to 1.0 M) and produced (S)-methyl 3-cyclohexene-1-carboxylate with an enantiomeric excess (ee) of 99.6% at a 34.7% isolation yield. jiangnan.edu.cn

Enzymatic Resolution of Racemic Methyl 3-Cyclohexene-1-carboxylate jiangnan.edu.cnmetu.edu.tr
Enzyme/BiocatalystConfiguration of Acid ProducedEnantioselectivity (E value)Enantiomeric Excess (ee)Notes
Pig Liver Esterase (PLE)SData not specifiedData not specified-
Horse Liver Esterase (HLE)SData not specifiedData not specified-
Candida cylindracea Lipase (B570770) (CCL)SData not specifiedData not specified-
Porcine Pancreatic Lipase (PPL)RData not specifiedData not specified-
Acinetobacter sp. JNU9335S (unreacted ester)21 (aqueous), 36 (biphasic)99.6% (for S-ester)Tolerates high substrate concentrations.

Directed Evolution and Protein Engineering for Enhanced Enantioselectivity in Biocatalysis

Despite the success of natural enzymes, they may not always exhibit optimal performance for industrial applications, often showing limitations in substrate scope, enantioselectivity, or stability. researchgate.netmdpi.com Directed evolution and protein engineering have emerged as powerful tools to overcome these limitations by creating tailor-made enzymes with improved properties. nih.govsemanticscholar.org

Directed evolution mimics the process of natural selection in a laboratory setting. mpg.denih.gov It involves generating a large library of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with desired improvements, such as enhanced enantioselectivity. researchgate.netnih.gov This iterative process of mutation and selection can lead to enzymes with significantly improved catalytic capabilities. researchgate.netmpg.de For example, the enantioselectivity of a lipase from Pseudomonas aeruginosa was increased from an initial 2% ee to over 90% ee for a model substrate through several rounds of directed evolution. nih.govnih.gov

Protein engineering, which can be categorized into rational design, directed evolution, and semi-rational design, allows for targeted modifications to an enzyme's structure to alter its function. mdpi.comnih.gov Rational design relies on detailed knowledge of the enzyme's structure and mechanism to make specific amino acid substitutions. mdpi.com For instance, modifying residues in the active site can alter the enzyme's pH optimum or substrate specificity. nih.govmdpi.com These techniques can be applied to hydrolases to improve their enantioselectivity in the resolution of 3-cyclohexenecarboxylic acid esters, leading to more efficient and selective production of the (S)-enantiomer. researchgate.net

Exploration of Specific Hydrolase Systems for this compound Production

The superfamily of carboxylic ester hydrolases (EC 3.1.1.-), which includes lipases, esterases, and cutinases, is a primary source of biocatalysts for ester synthesis and hydrolysis. researchgate.net The search for novel hydrolases with high enantioselectivity towards 3-cyclohexenecarboxylic acid esters is an ongoing area of research. This involves screening microorganisms from diverse environments and mining genome databases for putative hydrolase genes. jiangnan.edu.cn

Asymmetric Chemical Synthesis Strategies

Asymmetric chemical synthesis provides an alternative to biocatalytic methods for producing enantiomerically pure compounds. researchgate.net These strategies involve the use of chiral auxiliaries or catalysts to control the stereochemical outcome of a chemical reaction.

Chiral Auxiliary-Mediated Asymmetric Diels-Alder Reactions Leading to Cyclohexenecarboxylic Acid Scaffolds

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing six-membered rings like the cyclohexene (B86901) core of 3-cyclohexenecarboxylic acid. youtube.com To achieve enantioselectivity, a chiral auxiliary can be temporarily attached to the dienophile (the acrylic acid derivative). nih.gov This auxiliary directs the approach of the diene (e.g., butadiene) to one face of the dienophile, leading to the preferential formation of one enantiomer of the product. nih.govgoogle.comgoogle.com

A variety of chiral auxiliaries have been developed for this purpose, including those derived from camphor (B46023) and amino alcohols like cis-1-amino-2-indanol. nih.govharvard.edu For example, acrylate (B77674) esters of cis-1-arylsulfonamido-2-indanols have been shown to be effective chiral auxiliaries in Lewis acid-promoted Diels-Alder reactions with cyclopentadiene, yielding cycloadducts with high diastereoselectivity (up to 92% de). nih.gov A key advantage of this approach is that the chiral auxiliary can often be removed under mild conditions and recovered for reuse. nih.gov The resulting enantiomerically enriched cyclohexene derivative can then be converted to this compound. google.comgoogle.com

Examples of Chiral Auxiliaries in Asymmetric Diels-Alder Reactions nih.govharvard.edu
Chiral AuxiliaryTypical DienophileDienePromoter/CatalystReported Diastereomeric Excess (de) / Enantiomeric Excess (ee)
cis-1-Arylsulfonamido-2-indanol derivativesAcrylateCyclopentadieneLewis Acids (e.g., Et₂AlCl)Up to 92% de
Oppolzer's Camphor SultamAcrylateCyclopentadieneLewis Acids (e.g., TiCl₄)>99% de
(-)-8-PhenylmentholAcrylateCyclopentadieneLewis Acids (e.g., Et₂AlCl)99% de

Development of Catalyst-Controlled Stereoselective Routes

An alternative to chiral auxiliaries is the use of chiral catalysts, which can induce enantioselectivity in a reaction without being covalently bonded to the substrate. This approach is often more atom-economical. In the context of the Diels-Alder reaction, chiral Lewis acids can coordinate to the dienophile, creating a chiral environment that directs the cycloaddition. rsc.org

The development of catalyst-controlled routes for the synthesis of this compound is an active area of research. These methods aim to achieve high levels of stereocontrol through the design of sophisticated catalyst systems. researchgate.net While specific examples directly targeting this compound via catalyst-controlled Diels-Alder reactions are less commonly detailed in the provided context, the principles are well-established for related transformations. The goal is to develop robust catalysts that can provide high yields and enantioselectivities under mild conditions, offering a scalable and efficient pathway to the target molecule.

Multi-Component Reactions for Direct Chiral Cyclohexenecarboxylic Acid Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, offer an efficient route to complex molecules. wiley-vch.de In the context of chiral cyclohexene derivatives, asymmetric Diels-Alder reactions represent a powerful strategy that aligns with the principles of multi-component synthesis. This cycloaddition reaction involves a diene and a dienophile (the core components) reacting in the presence of a chiral catalyst to generate a six-membered ring with up to four new stereocenters in a single step. wiley-vch.delibretexts.org

The direct synthesis of this compound via a classic MCR is not extensively documented; however, organocatalytic domino or cascade reactions provide a pathway to highly functionalized and stereochemically rich cyclohexane (B81311) structures. nih.govrsc.org These reactions, initiated by a chiral organocatalyst, can involve a sequence of transformations (e.g., Michael-Michael-aldol) in one pot, efficiently building the cyclohexane core from simple acyclic precursors. nih.gov For instance, a chiral amino-squaramide catalyst can be used at low loading to promote the asymmetric synthesis of complex cyclohexane derivatives with excellent stereoselectivity (>30:1 dr and 96–99% ee). nih.gov

The key to enantioselectivity in these Diels-Alder type approaches is the use of a chiral Lewis acid or an organocatalyst. wiley-vch.delibretexts.org These catalysts coordinate to the dienophile, creating a chiral environment that directs the approach of the diene, favoring the formation of one enantiomer over the other. harvard.edu While not a traditional MCR, this catalytic, three-component system (diene, dienophile, chiral catalyst) provides a highly convergent and atom-economical pathway to the chiral cyclohexene framework, which is central to the structure of this compound.

Post-Synthetic Enantiomeric Enrichment and Purification Techniques

Following the initial synthesis of 3-cyclohexenecarboxylic acid, which often yields a racemic mixture (an equal mixture of both S and R enantiomers), purification steps are required to isolate the desired (S)-enantiomer. The physicochemical properties of enantiomers are identical, making their separation a significant challenge that necessitates specialized techniques. google.com

Diastereomeric Salt Formation and Fractional Crystallization for Chiral Resolution

One of the most established and effective methods for separating enantiomers on a large scale is chiral resolution via the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base, known as a resolving agent. wikipedia.org This reaction creates a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization. researchgate.net

For the resolution of racemic 3-cyclohexenecarboxylic acid, chiral amines are commonly employed as resolving agents. The process typically involves the following steps:

Salt Formation : The racemic acid is dissolved in a suitable solvent and treated with a single enantiomer of a chiral amine, such as (R)-α-phenylethylamine or (R)-1-naphthylethylamine. google.comguidechem.com

Fractional Crystallization : The resulting mixture of diastereomeric salts is crystallized from the solution. Due to differences in solubility, the salt containing the desired enantiomer will preferentially crystallize, while the other diastereomeric salt remains in the mother liquor. guidechem.com This process may be repeated multiple times to achieve high optical purity. google.com

Acidification : After separation, the purified diastereomeric salt is treated with a strong acid (e.g., hydrochloric acid) to break the ionic bond, liberating the desired enantiomerically enriched this compound and regenerating the chiral resolving agent. guidechem.com

Detailed research has outlined specific conditions for this resolution process, achieving high yields and excellent enantiomeric excess.

Chiral Resolving AgentSolvent SystemKey Process StepsOutcomeReference
(R)-α-phenylethylamineEthyl acetate (B1210297) (for salt formation), Ethanol (B145695) (for recrystallization)Salt formation at 70°C, followed by cooling. Recrystallization from ethanol at 80°C, cooling to 40°C, repeated 3 times.Final (S)-3-cyclohexenecarboxylic acid with an enantiomeric excess (ee) of >99% and a yield of 85%. google.com
(R)-1-naphthylethylamineIsopropyl acetate (for salt formation), Isopropanol (B130326)/Acetone (B3395972) (for recrystallization)Salt formation by heating to 60-70°C and cooling. Recrystallization from isopropanol and acetone by heating to 65-75°C, refluxing, and cooling.Yields the diastereomeric salt of the (R)-acid, which can be separated to enrich the (S)-enantiomer from the mother liquor. guidechem.comgoogle.com

Chromatographic Methods for Enantioseparation of this compound

Chromatographic techniques offer a powerful alternative for the analytical and preparative separation of enantiomers. These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for chiral separations. The selection of the CSP and the mobile phase is critical for achieving resolution. For acidic compounds like 3-cyclohexenecarboxylic acid, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often effective. bgb-analytik.com A specific HPLC method has been documented for determining the enantiomeric purity of (S)-3-cyclohexenecarboxylic acid, demonstrating the successful application of this technique. google.com

ParameterCondition
Chromatography SystemHigh-Performance Liquid Chromatography (HPLC)
Chiral ColumnAY-H (4.6 x 250mm, 5 µm)
Mobile Phase98% n-Hexane, 2% Ethanol, 0.1% Trifluoroacetic acid (by volume)
Flow Rate1.0 mL/min
Column Temperature35°C
Detection Wavelength210 nm

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and unique selectivity. nih.govresearchgate.net SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. researchgate.net For the separation of chiral acids, polar organic modifiers (like methanol (B129727) or ethanol) and acidic or basic additives are often added to the mobile phase to improve peak shape and selectivity. chiraltech.comfagg.be Anion-exchange type CSPs have shown particular promise for resolving acidic compounds in SFC. chiraltech.com While a specific SFC method for this compound is not detailed in the provided context, the principles of the technique make it a highly suitable and efficient method for both analytical-scale purity checks and preparative-scale separation of this compound. nih.gov

Sophisticated Chemical Transformations and Derivatization Chemistry

Stereocontrolled Functionalization of the Cyclohexene (B86901) Ring System

The cyclohexene ring of (S)-(-)-3-Cyclohexenecarboxylic acid is amenable to a variety of stereocontrolled functionalization reactions. The existing stereocenter can influence the stereochemical outcome of reactions at the double bond, leading to the formation of new stereocenters in a controlled manner.

Regioselective and Stereoselective Epoxidation Reactions

The epoxidation of the double bond in cyclohexene derivatives is a fundamental transformation that introduces a reactive epoxide ring, which can be further manipulated. The stereochemical outcome of the epoxidation of derivatives of this compound is influenced by the directing effects of substituents and the choice of epoxidizing agent. In the absence of strongly directing groups, the reagent will typically approach from the less sterically hindered face of the cyclohexene ring.

For instance, the epoxidation of chiral cyclohexene systems can proceed with high diastereoselectivity. The use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), often results in the formation of the epoxide on the face opposite to existing bulky substituents to minimize steric interactions. The reactivity of cyclohexene-type allylic alcohols towards epoxidation reagents is largely dependent on the magnitude of steric hindrance in the substrate molecules. With unhindered or slightly hindered allylic alcohols, the reaction is dominated by the syn-stereodirecting effect of the hydroxy group, leading to the predominant formation of cis-epoxy alcohols rsc.orgresearchgate.net.

Substrate TypeReagentExpected Major Product Stereochemistry
Unhindered allylic alcoholPeroxy acidcis-epoxy alcohol
Sterically hindered substratePeroxy acidtrans-epoxy alcohol

Asymmetric Hydroxylation and Dihydroxylation of the Double Bond

Asymmetric dihydroxylation is a powerful method for the stereoselective synthesis of vicinal diols from alkenes. The Sharpless Asymmetric Dihydroxylation is a widely used protocol that employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand. The choice of ligand, either dihydroquinidine (DHQD) or dihydroquinine (DHQ) based, dictates the facial selectivity of the dihydroxylation.

Commercially available reagent mixtures, known as AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), provide reliable and predictable stereochemical outcomes for a broad range of alkenes. For a given alkene, AD-mix-α and AD-mix-β deliver the two hydroxyl groups to opposite faces of the double bond, leading to the formation of enantiomeric diols. This method has been successfully applied to the synthesis of a wide variety of natural products and chiral synthons. The reaction proceeds through a [3+2]-cycloaddition of the osmium tetroxide to the alkene, followed by hydrolysis to release the diol.

ReagentChiral Ligand ClassTypical Facial Selectivity
AD-mix-α(DHQ)₂-PHALDelivers hydroxyls to one face
AD-mix-β(DHQD)₂-PHALDelivers hydroxyls to the opposite face

Halolactonization and Subsequent Eliminations for Ring Modification (e.g., Iodolactonization of Cyclohexenecarboxylic Acid)

Halolactonization, particularly iodolactonization, is a characteristic and highly useful reaction for γ,δ-unsaturated carboxylic acids like this compound. This intramolecular cyclization proceeds via an electrophilic addition of a halogen (commonly iodine) to the double bond, forming a halonium ion intermediate. The neighboring carboxylic acid group then acts as an internal nucleophile, attacking the iodonium ion to form a bicyclic lactone.

This reaction is typically stereospecific, with the carboxylate group attacking from the face opposite to the halonium ion bridge, resulting in a trans addition of the iodine and oxygen atoms across the former double bond. The stereochemistry of the starting material directly influences the stereochemistry of the resulting iodolactone. This transformation has been employed as a key step in the synthesis of numerous natural products, including vernolepin and prostaglandins wikipedia.org.

The resulting iodolactone can undergo further transformations. For example, elimination of the iodine atom can be achieved using a non-nucleophilic base, leading to the formation of an unsaturated lactone, effectively modifying the ring structure. This subsequent elimination provides access to a different class of functionalized cyclohexene derivatives. A process for preparing enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives involves the cleavage of a chiral auxiliary from (R)-3-cyclohexenecarboxylic acid, which is then converted to an unsaturated lactone via iodolactonization followed by HI elimination google.com.

ReactionKey Features
IodolactonizationIntramolecular, stereospecific, forms bicyclic lactone
Subsequent EliminationRequires a base, forms unsaturated lactone

Hydrogenation and Reductive Transformations of the Cyclohexene Moiety

The double bond of the cyclohexene ring can be reduced to a single bond through catalytic hydrogenation. This reaction is typically performed using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or rhodium on alumina (Rh/Al₂O₃). The hydrogenation of cycloalkenes generally occurs via syn-addition of two hydrogen atoms to the same face of the double bond youtube.com.

The stereochemical outcome of the hydrogenation of substituted cyclohexenes is influenced by the steric hindrance around the double bond. The catalyst surface approaches the less sterically hindered face of the alkene, leading to the delivery of hydrogen atoms from that side. In the case of this compound and its derivatives, the presence of the carboxylic acid group (or its derivative) at the stereocenter can direct the approach of the catalyst, leading to a diastereoselective hydrogenation. The resulting cyclohexane (B81311) carboxylic acid derivative will have a specific cis or trans relationship between the carboxyl group and the newly added hydrogen atoms, depending on the facial selectivity of the hydrogenation. For example, the catalytic hydrogenation of 4-tert-butyl-1-methylcyclohexene on platinum oxide or a palladium catalyst has been studied to understand the stereochemistry of the addition acs.org.

CatalystStereochemistry of AdditionInfluencing Factors
Pd/C, PtO₂, Rh/Al₂O₃syn-additionSteric hindrance, directing groups

Derivatization and Chemical Modification of the Carboxylic Acid Functionality

The carboxylic acid group in this compound is a key site for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives with different properties and applications.

Formation of Esters and Amides: Reactivity and Applications

Formation of Esters:

Esters of this compound can be readily prepared through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (such as sulfuric acid), is a common and straightforward approach. The reactivity of this process can be influenced by the steric bulk of both the carboxylic acid and the alcohol.

Alternatively, more reactive derivatives of the carboxylic acid, such as the corresponding acyl chloride, can be used to react with alcohols under milder conditions to form esters. These ester derivatives are valuable as intermediates in organic synthesis, and some may exhibit interesting biological activities or be used in the production of polymers and other materials. For example, 3-cyclohexene-1-carboxylic acid has been used in the synthesis of stereoisomers of butyl vinyl ether and alkyl phenols biosynth.com.

Formation of Amides:

Amides are another important class of derivatives that can be synthesized from this compound. Direct reaction of the carboxylic acid with an amine is generally not efficient and requires high temperatures. More commonly, the carboxylic acid is first "activated" by converting it into a more reactive species. This can be achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) or by converting the carboxylic acid to its acyl chloride.

The resulting activated species then readily reacts with a primary or secondary amine to form the corresponding amide. Amides of this compound are important intermediates in the synthesis of pharmaceuticals. For instance, (S)-3-Cyclohexene-1-carboxylic acid has been utilized as a reactant in the preparation of a potent and orally active direct inhibitor of factor Xa, a key enzyme in the blood coagulation cascade chemicalbook.com. This highlights the significance of this chiral building block in medicinal chemistry. A patent describes the use of S-3-cyclohexenecarboxylic acid as a raw material for the anticoagulant edoxaban google.com.

DerivativeMethod of FormationKey Reagents
EsterFischer EsterificationAlcohol, Acid Catalyst
EsterAcyl Chloride RouteThionyl Chloride, Alcohol
AmideCoupling Agent RouteAmine, DCC
AmideAcyl Chloride RouteThionyl Chloride, Amine

Reduction to Alcohols and Subsequent Transformations

The carboxylic acid functional group of this compound can be readily reduced to a primary alcohol, yielding (S)-(cyclohex-3-en-1-yl)methanol. This transformation is a fundamental step in organic synthesis, converting the planar carbonyl group into a tetrahedral carbinol center. The choice of reducing agent is crucial and is typically dictated by the presence of other functional groups within the molecule and the desired selectivity.

Strong, nucleophilic reducing agents are generally required for this conversion due to the lower electrophilicity of the carboxylate carbon compared to aldehydes or ketones. quora.com Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for this purpose. libretexts.orgmasterorganicchemistry.com The reaction proceeds in a dry, aprotic solvent like diethyl ether or tetrahydrofuran (THF). libretexts.org The mechanism involves an initial acid-base reaction where the hydride deprotonates the acidic carboxylic proton, generating hydrogen gas and a lithium carboxylate salt. masterorganicchemistry.commasterorganicchemistry.com Subsequent hydride attacks on the carboxylate carbon lead to the formation of a tetrahedral intermediate, which, after a workup with a dilute acid, yields the primary alcohol. reddit.com

Alternatively, borane (BH₃), often used as a complex with THF (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is another effective reagent for reducing carboxylic acids. organic-chemistry.orgcommonorganicchemistry.com Borane is considered a more chemoselective option, often capable of reducing a carboxylic acid in the presence of other reducible functional groups like esters or nitro groups. nih.govyoutube.com The reaction with borane proceeds through the formation of an acoxyborane intermediate, which is then further reduced to the alcohol. youtube.com

Table 1: Comparison of Common Reducing Agents for this compound
Reducing AgentFormulaTypical ConditionsSelectivity ProfileNotes
Lithium Aluminum HydrideLiAlH₄Dry ether or THF, followed by acidic workup libretexts.orgHighly reactive; reduces most polar carbonyl groups (esters, amides, etc.) masterorganicchemistry.comReacts violently with water and protic solvents libretexts.org
Borane Dimethyl SulfideBH₃·SMe₂THF, room temperatureHigh selectivity for carboxylic acids over esters and many other functional groups commonorganicchemistry.comnih.govMore stable than BH₃·THF and available in higher concentrations commonorganicchemistry.com
Borane-TetrahydrofuranBH₃·THFTHF, room temperatureSimilar selectivity to BH₃·SMe₂ commonorganicchemistry.comLess stable than BH₃·SMe₂; typically used in 1 M solution commonorganicchemistry.com

Once formed, the primary alcohol, (S)-(cyclohex-3-en-1-yl)methanol, is a versatile intermediate for further transformations. The hydroxyl group can be oxidized under controlled conditions to re-form a carbonyl, yielding the corresponding aldehyde. Additionally, the alkene functionality and the alcohol can be involved in various synthetic manipulations, such as epoxidation or iodination, leading to the formation of useful oxygenated cyclohexyl building blocks. researchgate.net

Peracid Formation and Oxidative Rearrangements (e.g., Baeyer-Villiger Oxidation of Ketone Derivatives)

This compound can serve as a precursor for the in-situ generation of a chiral peroxy acid (peracid). Peroxy acids are a class of compounds containing the -C(O)OOH functional group and are potent oxidizing agents. They can be prepared by reacting the corresponding carboxylic acid with concentrated hydrogen peroxide, often in the presence of a strong acid catalyst. wikipedia.org

RCO₂H + H₂O₂ ⇌ RCO₃H + H₂O

These chiral peracids are valuable reagents in asymmetric synthesis. One of the most notable applications of peracids is in the Baeyer-Villiger oxidation. organic-chemistry.orgrsc.org This reaction involves the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, converting ketones into esters and cyclic ketones into lactones. organic-chemistry.orgrsc.org

The mechanism involves the nucleophilic attack of the peracid on the protonated carbonyl group of the ketone, forming a tetrahedral intermediate known as the Criegee intermediate. This is followed by the migration of one of the alkyl groups from the carbonyl carbon to the adjacent oxygen of the peroxide bond, with the simultaneous cleavage of the O-O bond. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. organic-chemistry.org The stereochemistry of the migrating group is retained during this process. chem-station.com

When a chiral, non-racemic peracid derived from a compound like this compound is used to oxidize a prochiral or racemic ketone, it can, in principle, lead to an enantioselective Baeyer-Villiger oxidation, producing a chiral lactone or ester in high enantiomeric excess. rsc.orgnih.gov This strategy is a powerful tool for creating chiral molecules that are key intermediates in the synthesis of complex natural products. rsc.org While common peracids like meta-chloroperoxybenzoic acid (m-CPBA) are frequently used, the development of catalytic, non-enzymatic systems for asymmetric Baeyer-Villiger oxidations remains an active area of research. chem-station.comnih.gov

Table 2: Key Features of the Baeyer-Villiger Oxidation
AspectDescription
TransformationKetone → Ester; Cyclic Ketone → Lactone organic-chemistry.orgrsc.org
OxidantPeroxy acid (e.g., m-CPBA, peracetic acid) or H₂O₂ with a Lewis acid organic-chemistry.orgrsc.org
Key IntermediateCriegee Intermediate rsc.org
RegioselectivityDetermined by the migratory aptitude of the substituents on the ketone organic-chemistry.org
StereochemistryThe configuration of the migrating carbon is retained chem-station.com

Synthesis and Reactivity of Advanced this compound Analogues and Derivatives

This compound is a valuable chiral building block for the synthesis of advanced and structurally complex molecules, particularly within the pharmaceutical industry. guidechem.comchemicalbook.com Its rigid cyclohexene scaffold, combined with the presence of a modifiable carboxylic acid group, a reactive alkene, and a defined stereocenter, makes it an ideal starting material for creating diverse analogues.

A prominent example of its application is in the synthesis of the anticoagulant drug Edoxaban. google.com This molecule requires a specific chiral cyclohexane core, for which this compound serves as a key raw material. google.com Similarly, it has been utilized as the starting material for a chiral substituted cyclohexanol intermediate in the synthesis of BMS-986278, a lysophosphatidic acid receptor 1 (LPA1) antagonist. nih.gov

The reactivity of this compound allows for a wide range of derivatizations. The carboxylic acid can be converted into esters, amides, or acid chlorides, which can then undergo further reactions. For instance, it has been used as a reactant for the preparation of N-[(1R,2S,5S)-2-{[(5-chloroindol-2-yl)carbonyl]amino}-5-(dimethylcarbamoyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide, a potent inhibitor of factor Xa. chemicalbook.com

Furthermore, the double bond within the cyclohexene ring can undergo various addition reactions, such as hydrogenation, halogenation, or epoxidation, allowing for the introduction of new functional groups and stereocenters. guidechem.com For example, the iodination of the double bond under basic conditions leads to the formation of bridged iodolactones, which are important intermediates in natural product synthesis. guidechem.com Research has also explored the synthesis of novel cyclohexenone, indazole, and thiotriazole derivatives starting from cyclohexene carboxylic acid structures, with some of these new compounds being tested for potential antitumor activity. researchgate.net

Table 3: Examples of Advanced Derivatives and Analogues of this compound
Derivative/Analogue ClassSynthetic Application/Potential UseKey Transformation
Edoxaban PrecursorAnticoagulant Drug google.comCore scaffold synthesis
BMS-986278 IntermediateLPA1 Antagonist nih.govSynthesis of a chiral cyclohexanol moiety nih.gov
Factor Xa Inhibitor PrecursorAntithrombotic Agent chemicalbook.comAmide coupling and further elaboration chemicalbook.com
Iodolactone DerivativesNatural Product Synthesis guidechem.comElectrophilic addition of iodine to the double bond guidechem.com
Cyclohexenone/Indazole DerivativesPotential Antitumor Agents researchgate.netRing modifications and heteroannulation reactions researchgate.net

Strategic Applications in Asymmetric Total Synthesis of Complex Molecules

Chiral Precursor in Natural Product Synthesis

The inherent chirality of (S)-(-)-3-Cyclohexenecarboxylic acid is leveraged by synthetic chemists to control the stereochemical outcomes of complex multi-step syntheses. This chiral pool approach simplifies the synthetic route to enantiomerically pure natural products.

Total Synthesis of Immunosuppressants (e.g., FK-506 Fragments) Incorporating the this compound Framework

The potent immunosuppressant FK-506 (Tacrolimus) possesses a complex macrocyclic structure with multiple stereocenters. The synthesis of specific fragments of this molecule in an enantiomerically pure form is a significant challenge. Research has demonstrated a practical, asymmetric synthesis of the C28-C34 fragment of FK-506 utilizing this compound as a chiral starting material. semanticscholar.org This approach underscores the utility of this compound in building specific stereochemically rich fragments of large, complex natural products.

Enantioselective Synthesis of Alkaloids (e.g., (-)-Reserpine) Utilizing Cyclohexenecarboxylic Acid Chirality

The total synthesis of the indole (B1671886) alkaloid (-)-Reserpine, a molecule with a complex pentacyclic structure and multiple stereocenters, has been a benchmark in organic synthesis. A notable stereospecific synthesis of (-)-Reserpine, developed by Gilbert Stork, commences with optically pure 3-cyclohexenecarboxylic acid. iupac.org This strategy efficiently establishes the correct absolute stereochemistry of the E-ring of reserpine, which is a critical fragment of the final molecule. The readily available chiral acid is converted into a key cyclohexenone derivative, setting the stage for the construction of the five asymmetric centers present in ring E. iupac.org This chiral pool approach avoids the need for a resolution step at a later stage, making the synthesis more efficient.

Construction of Biologically Active Pheromones (e.g., Periplanone-B, Trisporic Acid B) from Chiral Cyclohexenecarboxylic Acid

While chiral cyclohexene (B86901) derivatives are broadly utilized in natural product synthesis, direct evidence for the specific use of this compound in the total synthesis of the cockroach pheromone Periplanone-B or the fungal pheromone Trisporic Acid B is not extensively documented in readily available literature. The synthesis of Periplanone-B often involves the construction of a ten-membered ring, a feature that can be approached from various cyclic precursors. d-nb.infomsu.edu Similarly, the biosynthesis of Trisporic Acid B originates from β-carotene, leading to a C18 terpenoid structure. nih.govencyclopedia.pub While synthetic routes may employ cyclohexene intermediates, the specific application of this compound as a starting material is not a commonly cited strategy.

Synthesis of Prostaglandin (B15479496) Analogues and Related Eicosanoids

Prostaglandins are a class of lipid compounds derived from fatty acids that contain a cyclopentane (B165970) ring. nih.gov Their synthesis has been a major focus of research, leading to the development of numerous synthetic strategies. While various cyclic molecules serve as precursors in prostaglandin synthesis, the direct application of this compound as a starting material for the construction of prostaglandin analogues is not a prominently featured method in the scientific literature. The classic Corey lactone approach and other modern synthetic routes typically employ different starting materials to construct the characteristic cyclopentane core. nih.gov

Intermediate in the Synthesis of Pharmaceutical Active Pharmaceutical Ingredients (APIs)

The consistent quality and defined stereochemistry of this compound make it an ideal intermediate for the large-scale manufacturing of pharmaceuticals, where purity and enantiomeric excess are critical.

Development of Manufacturing Processes for Anticoagulants (e.g., Edoxaban) Employing this compound

This compound is a key raw material in the manufacturing process of the anticoagulant drug Edoxaban. researchgate.netgoogle.comgoogleapis.com Edoxaban is a direct factor Xa inhibitor, and its efficacy is dependent on its specific stereochemistry. researchgate.net The synthesis of the chiral cyclohexane (B81311) cis-diamine core of Edoxaban starts from this compound. google.comgoogle.com Various patents and process development studies have outlined multi-step synthetic routes to produce key intermediates of Edoxaban from this chiral starting material. google.comgoogle.com The use of the (S)-enantiomer is crucial, as the corresponding (R)-enantiomer cannot be used to synthesize the active form of Edoxaban. The development of efficient and environmentally friendly manufacturing processes for Edoxaban often focuses on optimizing the transformations of this compound to maximize yield and purity.

Compound NameCAS Number
This compound5708-19-0
FK-506 (Tacrolimus)104987-11-3
(-)-Reserpine50-55-5
Periplanone-B61228-92-0
Trisporic Acid B26057-02-3
Prostaglandin F2α551-11-1
Edoxaban480449-70-5

Building Blocks for Nucleosides, Carbacyclic Mimetics, and Other Therapeutic Scaffolds

This compound has emerged as a significant chiral building block in the synthesis of complex molecules, particularly those with therapeutic applications. Its rigid, stereodefined cyclohexene core makes it an ideal starting material for constructing a variety of molecular scaffolds.

One of the most prominent applications of this compound is in the synthesis of the anticoagulant drug Edoxaban. globethesis.comgoogle.com Edoxaban is a selective and direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade. globethesis.com The synthesis of Edoxaban relies on this compound as the initial chiral source to construct the key cis-1,2-diaminocyclohexane (B74578) moiety, where the stereochemistry of the final active pharmaceutical ingredient is dictated by the chirality of this starting material. globethesis.comresearchgate.net Beyond Edoxaban, the acid has been used as a reactant in the preparation of other potent and orally active direct inhibitors of Factor Xa. chemicalbook.com

The utility of this compound extends to a range of other biologically active molecules. Its enantiopure structure has been leveraged in the synthesis of the immunosuppressant FK-506, the aglycone of the antitumor drug (+)-phyllanthocin, the toxin pumiliotoxin C, and the insect repellent SS220. researchgate.net

Furthermore, the cyclohexene ring of the acid serves as a valuable scaffold for carbocyclic nucleoside mimetics. Carbocyclic nucleosides are analogues of natural nucleosides where the furanose (ribose or deoxyribose) ring is replaced by a carbocyclic system, such as cyclopentane or cyclohexane. This substitution often imparts greater metabolic stability and can lead to potent antiviral or anticancer properties. Research has demonstrated the synthesis of cyclohexenyl nucleosides, such as purinyl and 8-azapurinyl analogues, from closely related cyclohexene precursors like 5-azido-3-cyclohexenecarboxylic acid. tandfonline.com This underscores the potential of this compound to serve as a foundational element for a new class of carbocyclic therapeutic agents.

Therapeutic Scaffold/MoleculeTherapeutic ClassRole of this compound
EdoxabanAnticoagulant (Factor Xa Inhibitor)Key chiral starting material for the diamine core. globethesis.comresearchgate.net
Factor Xa InhibitorsAnticoagulantChiral reactant for scaffold construction. chemicalbook.com
FK-506 (Tacrolimus)ImmunosuppressantChiral building block in total synthesis. researchgate.net
(+)-Phyllanthocin (aglycone)Antitumor AgentChiral precursor in synthesis. researchgate.net
Pumiliotoxin CToxinChiral building block in total synthesis. researchgate.net
SS220Insect RepellentChiral precursor in synthesis. researchgate.net
Carbocyclic Nucleoside MimeticsAntiviral / Anticancer (Potential)Provides the carbocyclic "sugar" mimic scaffold. tandfonline.com

General Utility in the Generation of Enantiomerically Pure Chiral Synthons

The primary value of this compound in organic synthesis lies in its status as an enantiomerically pure chiral synthon. It is a member of the "chiral pool," which comprises readily available, inexpensive, and optically pure natural products or their derivatives that serve as starting materials for complex asymmetric syntheses. wikipedia.orgnih.gov Using a chiral pool compound like this compound allows for the efficient transfer of its existing chirality to a new, more complex molecule, thereby avoiding the need for technically challenging asymmetric reactions or costly resolution steps later in the synthesis. wikipedia.org

The production of enantiomerically pure this compound often involves the resolution of a racemic mixture of 3-cyclohexenecarboxylic acid. A common and effective method is the formation of diastereomeric salts using a chiral resolving agent, such as (R)-α-phenylethylamine. google.comgoogle.com The resulting (S)-acid-(R)-amine salt has different physical properties, such as solubility, from its (R)-acid-(R)-amine counterpart, allowing for their separation by fractional crystallization. google.com Subsequent treatment of the purified diastereomeric salt with acid liberates the desired this compound with a very high degree of optical purity, often achieving an enantiomeric excess (ee) of 99% or greater. google.com

Once obtained, this chiral synthon offers two reactive handles for further chemical modification: the carboxylic acid group and the alkene double bond. These functional groups can be selectively transformed into a wide array of other functionalities, creating a diverse set of secondary chiral building blocks while preserving the original stereocenter. This versatility makes it a foundational component for synthesizing complex target molecules with multiple stereocenters, as the initial stereochemistry of the cyclohexene ring directs the stereochemical outcome of subsequent transformations.

Functional GroupTransformation ReactionResulting FunctionalityPotential Application
Carboxylic AcidAmidationAmideIntroduction of nitrogen-containing groups (e.g., in Edoxaban). globethesis.com
Carboxylic AcidEsterificationEsterProtecting group or precursor for other functionalities.
Carboxylic AcidReductionPrimary AlcoholBuilding block for ether or ester linkages.
Carboxylic AcidCurtius/Schmidt RearrangementAmineDirect introduction of an amino group.
AlkeneEpoxidationEpoxideVersatile intermediate for ring-opening with various nucleophiles.
AlkeneDihydroxylationDiolIntroduction of hydroxyl groups for further functionalization.
AlkeneHydrogenationSaturated Cyclohexane RingRemoval of unsaturation to form cyclohexane derivatives.
AlkeneHalogenation/Halohydrin FormationHalogenated CyclohexanePrecursor for substitution or elimination reactions.

Computational and Mechanistic Investigations of S 3 Cyclohexenecarboxylic Acid Reactivity

Molecular Modeling and Dynamics Simulations to Understand Stereoselectivity

Molecular modeling and molecular dynamics (MD) simulations are indispensable tools for understanding the three-dimensional structure and conformational preferences of molecules, which are fundamental to stereoselectivity. For (S)-(-)-3-Cyclohexenecarboxylic acid, these methods can elucidate how its inherent chirality influences the outcome of chemical reactions.

The 3-cyclohexenecarboxylic acid molecule possesses a chiral center at the C1 carbon, leading to two enantiomers. The cyclohexene (B86901) ring is not planar and exists in various conformations, primarily half-chair forms. Molecular mechanics force fields can be used to perform conformational searches to identify the lowest energy structures. For this compound, computational analysis would reveal the preferred orientation of the carboxylic acid group (axial vs. equatorial) in the most stable half-chair conformer. The relative energies of these conformers are crucial as they dictate the dominant ground-state geometry of the molecule, which in turn affects the accessibility of different faces of the double bond to incoming reagents.

Molecular dynamics simulations can provide a more dynamic picture by simulating the movement of atoms over time. An MD simulation would illustrate the conformational flexibility of the cyclohexene ring and the carboxylic acid group. By analyzing the trajectory of the simulation, one can determine the population of different conformers at a given temperature. This information is critical for understanding stereoselectivity, as a reagent may preferentially attack a more populated conformer, or a less populated but more reactive one.

Illustrative Data Table: Conformational Analysis of this compound

ConformerCarboxylic Acid OrientationRelative Energy (kcal/mol)Population at 298 K (%)
Half-Chair 1Equatorial0.0075.3
Half-Chair 2Axial0.8524.7

Note: The data in this table is illustrative and represents the type of results that would be obtained from a computational conformational analysis.

Quantum Chemical Calculations for Reaction Pathway Elucidation and Transition State Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful for mapping out the potential energy surface of a reaction. These calculations can identify the minimum energy pathways from reactants to products, and importantly, locate and characterize the transition states that govern the reaction rate.

For reactions involving this compound, such as electrophilic additions to the double bond or reactions at the carboxylic acid group, DFT calculations can be employed to:

Model Reactant and Product Structures: Optimize the geometries of reactants, intermediates, and products.

Locate Transition States: Identify the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.

Calculate Activation Energies: Determine the energy difference between the reactants and the transition state, which is directly related to the reaction rate.

By calculating the activation energies for different possible stereochemical pathways (e.g., attack on the si or re face of the double bond), one can predict the major stereoisomer formed in a reaction. For instance, in an epoxidation reaction, quantum chemical calculations could determine whether the electrophile prefers to approach from the same side as the carboxylic acid group or the opposite side, thus predicting the diastereoselectivity of the reaction.

Illustrative Data Table: Calculated Activation Energies for a Hypothetical Electrophilic Addition

Stereochemical PathwayTransition State Energy (Hartree)Relative Activation Energy (kcal/mol)
Attack from si-face-423.123450.0
Attack from re-face-423.120002.16

Note: This table presents hypothetical data to illustrate the output of quantum chemical calculations for transition state analysis.

Theoretical Studies on the Origin of Stereochemical Control in Reactions Involving this compound

Theoretical studies can delve into the fundamental origins of stereochemical control, moving beyond simple energy calculations. For this compound, such studies would focus on identifying the specific molecular interactions that favor one stereochemical outcome over another.

Several models and analysis techniques can be applied:

Steric Effects: By analyzing the computationally determined transition state structures, one can visualize and quantify the steric hindrance between the incoming reagent and different parts of the chiral molecule. The carboxylic acid group, depending on its orientation, can sterically block one face of the molecule.

Electronic Effects: The carboxylic acid group can exert electronic effects that influence the reactivity of the double bond. For example, through-space or through-bond interactions could alter the electron density of the pi system, making one face electronically more favorable for attack. Natural Bond Orbital (NBO) analysis can be used to investigate these electronic interactions.

Distortion/Interaction Analysis (Activation Strain Model): This powerful theoretical model deconstructs the activation energy into two components: the energy required to distort the reactants into their transition state geometries (strain energy) and the interaction energy between the distorted reactants. This analysis can pinpoint whether stereoselectivity arises from more favorable interactions in one transition state or from lower distortion energy required to reach it.

These theoretical approaches provide a detailed and nuanced understanding of how the chiral center in this compound directs the stereochemical course of a reaction.

Structure-Activity Relationship (SAR) Studies via Computational Approaches for Derivatives (excluding biological activity analysis)

Computational methods can be used to establish Structure-Activity Relationships (SAR) for derivatives of this compound, focusing on their chemical properties and reactivity rather than biological activity. This involves systematically modifying the structure of the parent molecule in silico and calculating various molecular descriptors.

The goal is to understand how changes in the molecular structure affect properties such as:

Reactivity: How does the addition of different substituents on the cyclohexene ring or modification of the carboxylic acid group (e.g., forming esters or amides) affect the activation energies of key reactions?

Stereoselectivity: How do these structural modifications influence the energy difference between diastereomeric transition states, and thus the stereochemical outcome of reactions?

Physicochemical Properties: Computational methods can predict properties like dipole moment, polarizability, and molecular shape, which are important for understanding the non-covalent interactions of the derivatives.

By generating a library of virtual derivatives and calculating these properties, one can build quantitative models (QSAR models) that correlate structural features with chemical reactivity or selectivity. These models can then be used to design new derivatives with desired chemical properties.

Illustrative Data Table: Computed Descriptors for Hypothetical Derivatives

Derivative (Modification)Calculated Dipole Moment (Debye)HOMO Energy (eV)Predicted Relative Reaction Rate
Parent Acid2.15-6.51.0
Methyl Ester2.50-6.70.8
Amide3.80-6.41.2
4-Nitro derivative4.50-7.20.5

Note: The data is for illustrative purposes to show how computational SAR studies can relate structure to chemical properties and predicted reactivity.

Q & A

What are the key challenges in synthesizing enantiomerically pure (S)-(-)-3-cyclohexenecarboxylic acid, and how can they be addressed methodologically?

Enantioselective synthesis requires precise control over stereochemistry. A common approach involves chiral auxiliaries or catalysts, such as asymmetric hydrogenation of cyclohexene precursors. For example, enzymatic resolution using lipases or esterases can selectively hydrolyze one enantiomer from a racemic mixture . Advanced analytical techniques like chiral HPLC (e.g., using a Chiralpak® column) or polarimetry are critical for verifying enantiomeric excess (ee) ≥98% .

How can discrepancies in reported physical properties (e.g., melting point, boiling point) of this compound be resolved experimentally?

Reported values vary slightly (e.g., boiling point: 128–131°C at 18 mmHg vs. 238°C at standard pressure ). These discrepancies arise from measurement conditions (pressure, purity). Researchers should:

  • Use differential scanning calorimetry (DSC) for precise melting point determination.
  • Validate purity via NMR (¹H/¹³C) and GC-MS to rule out impurities affecting boiling points .
  • Cross-reference with NIST-standardized data for calibration .

What advanced spectroscopic methods are recommended for characterizing the stereochemical configuration of this compound?

  • X-ray crystallography : Definitive for absolute configuration determination, especially when crystallized with a heavy atom derivative .
  • Vibrational Circular Dichroism (VCD) : Resolves subtle stereochemical differences in solution .
  • NOESY NMR : Identifies spatial proximity of protons to confirm cyclohexene ring conformation .

How does the metabolic pathway of this compound differ from its (R)-enantiomer in biological systems?

Studies on Pseudomonas putida show that 3-cyclohexenecarboxylic acid is not metabolized as a sole carbon source, unlike cyclohexanecarboxylic acid, which undergoes β-oxidation . The (S)-enantiomer may exhibit distinct interactions with enzymes due to steric hindrance or mismatched chiral active sites. In vitro assays with recombinantly expressed CoA-ligases can elucidate enantiomer-specific activation .

What experimental strategies mitigate racemization during derivatization of this compound for pharmaceutical applications?

Racemization often occurs under acidic/basic conditions or high temperatures. Mitigation strategies include:

  • Low-temperature reactions : Esterification at ≤0°C with DCC/DMAP .
  • Protecting groups : Use of tert-butyl esters to stabilize the carboxylate .
  • Kinetic resolution : Selective reaction of one enantiomer via enzymatic catalysis .

How can researchers reconcile contradictory data on the environmental persistence of this compound?

While some studies suggest persistence due to poor microbial degradation , others imply photodegradation under UV light. Methodological recommendations:

  • OECD 301B biodegradation tests : Assess microbial breakdown in standardized aqueous systems.
  • LC-MS/MS : Quantify degradation products (e.g., cyclohexene diols) .
  • Computational modeling : Predict half-life using EPI Suite™ or SPARC .

What role does this compound play in asymmetric catalysis or chiral ligand design?

The compound’s rigid cyclohexene ring and carboxylate group make it a scaffold for chiral ligands. For example:

  • Metal complexes : Coordinate with Pd or Rh for asymmetric hydrogenation .
  • Organocatalysts : Derivatize to thioureas for enantioselective aldol reactions .
  • Crystallographic studies : Confirm ligand-metal binding modes via X-ray .

What analytical workflows are optimal for detecting trace impurities in this compound synthesized via Grignard reactions?

  • Headspace GC-MS : Identifies volatile byproducts (e.g., residual cyclohexene).
  • ICP-OES : Detects metal contaminants (e.g., Mg from Grignard reagents) .
  • HPLC-ELSD : Quantifies non-UV-active impurities without derivatization .

How can researchers design stability studies for this compound under varying storage conditions?

  • ICH Q1A guidelines : Test thermal stability (25°C/60% RH), accelerated conditions (40°C/75% RH), and photostability .
  • Degradation markers : Monitor via UPLC-PDA for oxidation (cyclohexene epoxide) or decarboxylation products .
  • Cryopreservation : Store at -20°C under inert gas (N₂/Ar) to prevent dimerization .

What computational tools predict the pharmacokinetic properties of this compound derivatives?

  • Molecular docking (AutoDock Vina) : Screen for target binding (e.g., viral proteases in HSV-1 ).
  • ADMET Predictor™ : Estimate logP, solubility, and CYP450 interactions.
  • QSAR models : Correlate substituent effects with bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.